1h-[1,3,5]Triazepino[1,7-a]benzimidazole
Description
Properties
IUPAC Name |
1H-[1,3,5]triazepino[1,7-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-5-11-6-12-7-14(9)10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKRASSUDNCJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=CN=CC2=NC3=CC=CC=C3N21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663453 | |
| Record name | 1H-[1,3,5]Triazepino[1,7-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128710-75-8 | |
| Record name | 1H-[1,3,5]Triazepino[1,7-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Annulation via Tetrachloro-2-Aza-1,3-Butadienes
The primary synthetic route involves the interaction of N-(1,2,2-trichlorovinyl)benzimidoylchlorides with (1H-imidazol-2-yl)methanamine under mild conditions. This method, adapted from Demydchuk et al., achieves regioselectivity through intramolecular nucleophilic substitution (Scheme 1).
-
Synthesis of N-(1,2,2-Trichlorovinyl)benzimidoylchlorides (6a-h):
-
Chloralamides (8a-h) are formed by heating amides (7a-h) with chloral.
-
Subsequent treatment with PCl₅ in POCl₃ yields imidoyl chlorides (9a-h).
-
Triethylamine-mediated elimination in THF produces trichlorovinyl intermediates (6a-h) in yields up to 92%.
-
-
Key Annulation Step:
-
A suspension of 2-(aminomethyl)imidazole dihydrochloride (10) and triethylamine in THF reacts with intermediates 6a-h at 20°C for 5–7 days.
-
Triethylamine hydrochloride is filtered, and the product is crystallized from water.
-
Representative Example :
Mechanistic Insights
The reaction proceeds via an initial nucleophilic attack by the amino group of 2-(aminomethyl)imidazole on the electrophilic carbon of 6a-h, forming intermediate A (Scheme 2). Prototropic shifts generate resonance-stabilized species B and C , which undergo cyclization to form the triazepine ring. Computational studies suggest that steric and electronic factors govern regioselectivity, favoring the observedtriazepino-fused product over alternative isomers.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
-
Triethylamine : Acts as a base to deprotonate 2-(aminomethyl)imidazole and scavenge HCl, preventing protonation of reactive intermediates.
-
Molar Ratios : A 1:1 ratio of 6a-h to 10 achieves maximum yield, while excess reagent leads to dimerization byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
-
IR Spectroscopy : N–H stretching vibrations (3209–3431 cm⁻¹) confirm imidazole ring formation.
-
¹H NMR : Aromatic protons resonate at δ 7.12–7.98 ppm, while aliphatic chains appear at δ 0.70–4.31 ppm.
-
X-Ray Crystallography : Single-crystal analysis of 11a validates the fused triazepine-benzimidazole structure.
Purity and Yield Data
| Intermediate | Yield (%) | Purity (%) |
|---|---|---|
| 8a-h | 70–92 | ≥98 |
| 9a-h | 85–95 | ≥98 |
| 11a-h | 65–98 | ≥95 |
Data adapted from Demydchuk et al. (2022).
Comparative Analysis of Alternative Methods
Chemical Reactions Analysis
1H-[1,3,5]Triazepino[1,7-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-[1,3,5]Triazepino[1,7-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-[1,3,5]Triazepino[1,7-a]benzimidazole involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an antagonist to specific receptors in the nervous system, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Benzimidazole-Triazine Hybrids Compounds like Hoe-22845 (benzo[4,5]imidazo[1,2-a][1,3,5]triazine) and 3-phenyl-benzo[4,5]imidazo[2,1-b][1,3,5]thiadiazin-4-one (Figure 1D in ) share structural similarities with the target compound. These analogs exhibit broad-spectrum antifungal activity, with Hoe-22845 outperforming conventional benzimidazole fungicides due to enhanced target binding and solubility . In contrast, 1H-[1,3,5]triazepino-benzimidazole’s larger triazepine ring may offer improved pharmacokinetic properties, such as increased metabolic stability, though this remains speculative without direct data.
2.1.2 Diazepino-Benzimidazoles Examples like 9-chloro-2,3,4,5-tetrahydro-1H-[1,2]diazepino[1,7-a]benzimidazole (CAS: 40533-98-0) and 1H-[1,4]diazepino[1,7-a]benzimidazole (CAS: 135875-10-4) feature a six-membered diazepine ring instead of triazepine. These compounds are explored for their inhibitory activity against gastric H+/K+-ATPase, similar to Rabeprazole, a proton-pump inhibitor . The triazepino variant’s additional nitrogen atom could modulate binding affinity or selectivity for enzymatic targets.
Pharmacological Activity
2.2.1 Anticancer Activity Benzimidazole derivatives with fused heterocycles, such as B-norcholesteryl benzimidazoles () and terphenyl benzimidazoles (), exhibit potent antiproliferative activity. For example:
The triazepino-benzimidazole’s extended ring system may enhance DNA intercalation or tubulin polymerization inhibition, as seen in benzothiazole and perimidine hybrids .
2.2.2 Antifungal Activity Triazine-fused benzimidazoles (e.g., Hoe-22845) show broad activity against Candida albicans and Aspergillus niger due to triazine’s hydrogen-bonding capacity . The triazepino analog’s nitrogen-rich structure could similarly disrupt fungal membrane proteins or ergosterol biosynthesis, though experimental validation is required.
This suggests that the triazepino variant may retain inhibitory efficacy while offering improved solubility or bioavailability.
Key Research Findings and Limitations
- Structural Advantages : The triazepine ring may confer conformational flexibility, enhancing binding to diverse targets like DNA or tubulin .
- Activity Gaps: Direct biological data for the triazepino-benzimidazole are absent; inferences rely on triazine/diazepine analogs.
- Synthetic Challenges : Introducing a seven-membered triazepine ring risks low yields or side reactions, as seen in related syntheses ().
Biological Activity
1H-[1,3,5]triazepino[1,7-a]benzimidazole is a heterocyclic compound that combines features of both triazepine and benzimidazole structures. This unique combination has attracted significant interest in medicinal chemistry due to its potential biological activities. Recent studies have explored its pharmacological properties, including anticancer, antimicrobial, and antiviral effects.
Anticancer Activity
Several studies have reported the anticancer properties of benzimidazole derivatives, including this compound. For instance:
- In Vitro Studies : A series of derivatives exhibited significant antiproliferative activity against various cancer cell lines. Compounds were tested against the MDA-MB-231 breast cancer cell line with IC50 values indicating effectiveness. For example, certain derivatives showed IC50 values as low as 16.38 μM, suggesting strong cytotoxic potential against cancer cells .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through mitochondrial pathways. This involves the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol, activating caspases that lead to cell death .
Antimicrobial Activity
This compound derivatives have also been tested for their antimicrobial efficacy:
- Antibacterial Activity : Compounds showed promising results against Gram-positive and Gram-negative bacteria. For instance, some derivatives exhibited antibacterial activity ranging from 35% to 75% compared to standard drugs like Ciprofloxacin against Staphylococcus aureus and E. coli .
- Antifungal Activity : The antifungal potential was assessed against strains like Candida albicans and Aspergillus niger, with moderate MIC values indicating effectiveness .
Antiviral Activity
Recent investigations have highlighted the antiviral properties of these compounds:
- COVID-19 Inhibition : In silico studies indicated that certain derivatives could act as inhibitors of SARS-CoV-2 main protease, suggesting a potential therapeutic application in treating COVID-19 .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its substituents:
Case Study 1: Anticancer Efficacy
A study synthesized various benzimidazole-triazole hybrids and evaluated their anticancer properties against multiple cell lines. One compound demonstrated an IC50 value of 29.39 μM against MDA-MB-231 cells, significantly outperforming other derivatives in the series .
Case Study 2: Antimicrobial Screening
Another research effort focused on synthesizing and testing a library of benzimidazole derivatives for antibacterial activity. The most potent compound showed MIC values lower than those of standard antibiotics against resistant strains of bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
